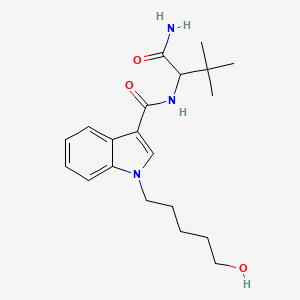
Arachidonoyl-L-carnitine (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonoyl-L-carnitine (chloride) is a biochemical compound that belongs to the class of acylcarnitines. It is formed by the conjugation of arachidonic acid with L-carnitine. This compound plays a crucial role in the transport of fatty acids into the mitochondria, facilitating their metabolism. The molecular formula of Arachidonoyl-L-carnitine (chloride) is C27H46NO4Cl, and it has a molecular weight of 484.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl-L-carnitine (chloride) involves the esterification of L-carnitine with arachidonic acid. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity. The reaction can be represented as follows:
L-carnitine+Arachidonic acid→Arachidonoyl-L-carnitine (chloride)
Industrial Production Methods: Industrial production of Arachidonoyl-L-carnitine (chloride) involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Arachidonoyl-L-carnitine (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert Arachidonoyl-L-carnitine (chloride) into its reduced forms, potentially altering its biological properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Arachidonoyl-L-carnitine (chloride) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and fatty acid metabolism.
Biology: Researchers utilize this compound to investigate the role of acylcarnitines in cellular energy metabolism and mitochondrial function.
Medicine: Arachidonoyl-L-carnitine (chloride) is studied for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.
Mechanism of Action
Arachidonoyl-L-carnitine (chloride) facilitates the transport of fatty acids into the mitochondria by forming esterified carnitine derivatives. These derivatives are then transported across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial transport proteins, which are essential for the proper functioning of this transport mechanism .
Comparison with Similar Compounds
Palmitoyl-L-carnitine: Another acylcarnitine formed from palmitic acid and L-carnitine.
Oleoyl-L-carnitine: Formed from oleic acid and L-carnitine.
Stearoyl-L-carnitine: Derived from stearic acid and L-carnitine.
Comparison: Arachidonoyl-L-carnitine (chloride) is unique due to its polyunsaturated fatty acid chain, which imparts distinct biological properties compared to other acylcarnitines. This uniqueness makes it particularly valuable in studying the metabolism of polyunsaturated fatty acids and their role in cellular energy production .
Properties
Molecular Formula |
C27H46NO4+ |
|---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium |
InChI |
InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/p+1/b10-9-,13-12+,16-15-,19-18-/t25-/m1/s1 |
InChI Key |
RBFQHRALHSUPIA-ZEGAFRGUSA-O |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


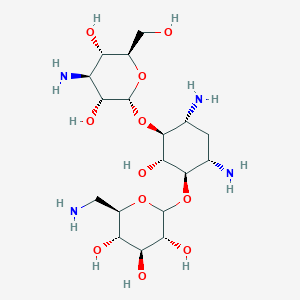
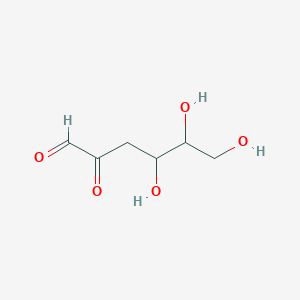



![tetrasodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylate](/img/structure/B10765816.png)
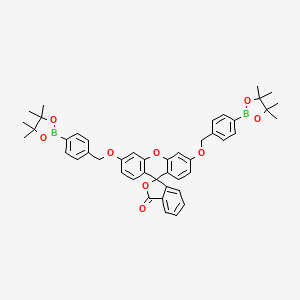
![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)

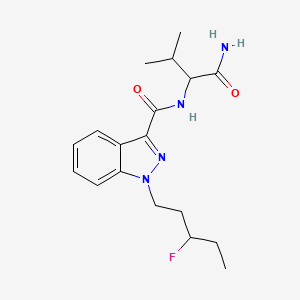
![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)
